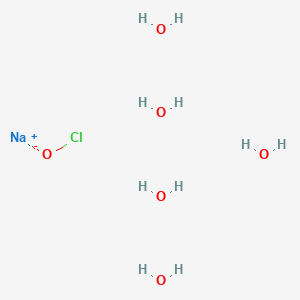

Sodium hypochlorite pentahydrate

Descripción

Propiedades

Número CAS |

10022-70-5 |

|---|---|

Fórmula molecular |

ClH3NaO2 |

Peso molecular |

93.46 g/mol |

Nombre IUPAC |

sodium;hypochlorite;pentahydrate |

InChI |

InChI=1S/ClHO.Na.H2O/c1-2;;/h2H;;1H2 |

Clave InChI |

BIYQMPMOJAQCFC-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.[O-]Cl.[Na+] |

SMILES isomérico |

O.O.O.O.O.[O-]Cl.[Na+] |

SMILES canónico |

O.OCl.[Na] |

Otros números CAS |

10022-70-5 |

Pictogramas |

Oxidizer; Corrosive; Irritant; Environmental Hazard |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Structure of Sodium Hypochlorite Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O), a compound of significant interest due to its role as a stable solid source of hypochlorite. For decades, the precise atomic arrangement of this widely used disinfectant and oxidant remained elusive. This document summarizes the key crystallographic data, details the experimental methodologies employed in its characterization, and presents a logical workflow for its structural analysis.

Crystallographic Data Summary

The crystal structure of sodium hypochlorite pentahydrate has been a subject of investigation, with early studies providing initial insights and more recent single-crystal X-ray diffraction studies offering a definitive determination. The compound crystallizes in the orthorhombic system.[1] Key crystallographic parameters from various studies are summarized below for comparative analysis.

| Parameter | Reported Value (Okada et al. Patent)[2] | Reported Value (Feher & Talpie, 1944)[3] | Single-Crystal XRD (173 K)[2] | Single-Crystal XRD (253 K)[2] |

| Crystal System | Tetragonal (simple lattice) | - | Orthorhombic | Orthorhombic |

| a (Å) | 16.3 ± 0.1 | 7.91 | 16.273(3) | 16.331(3) |

| b (Å) | 5.4 ± 0.1 | 15.84 | 16.209(3) | 16.321(3) |

| c (Å) | 16.2 ± 0.1 | 5.28 | 5.34 | 5.34 |

| Space Group | Pmm2, Pmmm, or P222 | - | Not explicitly stated in snippet | Not explicitly stated in snippet |

| Z | 4 | - | Not explicitly stated in snippet | Not explicitly stated in snippet |

Note: The data from Okada et al. and Feher & Talpie represent earlier powder X-ray diffraction and initial single-crystal studies, respectively, while the more recent single-crystal XRD data provides a more precise determination of the orthorhombic unit cell.[2][3] The number of formula units per unit cell is reported to be 4.[3]

Key Bond Lengths

A crucial aspect of the crystal structure is the geometry of the hypochlorite ion (OCl⁻). The Cl-O bond length in the pentahydrate form has been determined to be:

| Bond | Length (Å) |

| Cl-O | 1.686[1] |

Experimental Protocols

The determination of the crystal structure of sodium hypochlorite pentahydrate relies on a combination of crystallographic and spectroscopic techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of NaOCl·5H₂O is selected from a commercial sample. Due to the material's instability and tendency to liquefy at room temperature, the crystal is rapidly transferred to a cold stream on the diffractometer.[2]

-

Data Collection: High-resolution X-ray diffraction data is collected at low temperatures (e.g., 173 K and 253 K) to mitigate thermal motion and decomposition.[2] A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities are recorded.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson synthesis. The structural model is subsequently refined to achieve the best fit between the observed and calculated diffraction patterns.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a valuable technique for phase identification and for determining unit cell parameters of a crystalline solid.

Methodology:

-

Sample Preparation: A finely ground powder of sodium hypochlorite pentahydrate is prepared. To prevent degradation, the sample may be cooled, for instance, by using a mortar and pestle cooled to approximately -100 °C.[3]

-

Data Acquisition: The powdered sample is exposed to a monochromatic X-ray beam (commonly CuKα radiation).[3] The sample is rotated to ensure that all possible crystal orientations are exposed to the beam. The diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is recorded.

-

Data Analysis: The positions and intensities of the diffraction peaks are used to identify the crystalline phase by comparing the pattern to a database of known materials. The peak positions can also be used to determine the unit cell parameters of the crystal lattice. The Rietveld method can be employed for a more detailed analysis of the powder diffraction data.[3]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about molecular vibrations and can be used to confirm the presence of specific ions and study their behavior under different conditions.

Methodology:

-

Sample Preparation: A single crystal or a sample of the crystalline powder is placed on a microscope slide.

-

Spectral Acquisition: A laser is focused on the sample. The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light. The resulting Raman spectrum is a plot of intensity versus the Raman shift (typically in wavenumbers, cm⁻¹).

-

Data Interpretation: The vibrational modes of the hypochlorite ion (OCl⁻) and water molecules can be identified. For instance, the stretching vibration of the hypochlorite anion is observed as a small Raman peak around 720 cm⁻¹.[4] Variable-temperature Raman spectroscopy can be employed to study changes in the crystal structure as a function of temperature.[2][5]

Workflow and Logical Relationships

The process of analyzing the crystal structure of sodium hypochlorite pentahydrate involves a series of interconnected steps, from sample preparation to final structure validation.

References

- 1. Sodium hypochlorite - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. WO2018159233A1 - Crystalline form of sodium hypochlorite pentahydrate and method for producing same - Google Patents [patents.google.com]

- 4. helmscientific.com [helmscientific.com]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Hypochlorite (B82951) Pentahydrate (NaOCl·5H₂O)

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium hypochlorite pentahydrate (NaOCl·5H₂O), a stable crystalline oxidant with significant applications in organic synthesis and as a bleaching and disinfection agent.[1][2][3][4][5]

Introduction

Sodium hypochlorite pentahydrate is a crystalline form of sodium hypochlorite that is significantly more stable than its anhydrous counterpart.[6][7] It is commercially available and serves as a safer and more convenient alternative to aqueous sodium hypochlorite solutions, offering a higher concentration of the active ingredient and minimal impurities.[2][3][4][5][8] This guide details its synthesis, physicochemical properties, and the analytical techniques used for its characterization.

Physicochemical Properties

NaOCl·5H₂O exists as pale yellow or transparent, light greenish-yellow orthorhombic crystals.[6][9][10] It is more stable than the anhydrous form, particularly when stored at low temperatures.[2][6] The compound melts at 25–27 °C and will decompose upon exposure to heat, light, and carbon dioxide.[6][11]

Table 1: Physical and Chemical Properties of NaOCl·5H₂O

| Property | Value |

| Molecular Formula | NaOCl·5H₂O |

| Molecular Weight | 164.52 g/mol [9] |

| Appearance | Pale yellow or transparent, light greenish-yellow orthorhombic crystals[6][9][10] |

| Active Chlorine Content | ~42%[9][11] |

| NaOCl Content | ~44% by weight[2][6] |

| Melting Point | 25–27 °C[6][9] |

| Density (untapped bulk) | 0.8 g/cm³[9] |

| Heat of Dissolution | 293 J/g (Endothermic)[9] |

| pH of Aqueous Solution | 11–12[2][3][4][5] |

Synthesis of NaOCl·5H₂O

The industrial synthesis of sodium hypochlorite pentahydrate typically involves the chlorination of a concentrated sodium hydroxide (B78521) solution under controlled temperature conditions to facilitate the crystallization of the pentahydrate form.

Experimental Protocol: Industrial Production

A common industrial method for producing NaOCl·5H₂O is as follows:

-

Reaction: Chlorine gas is introduced into a 45–48% aqueous solution of sodium hydroxide.[2][6] The reaction temperature is maintained between 20 to 32 °C.[10]

-

Precipitation and Filtration: During the reaction, some sodium chloride precipitates and is removed by filtration.[6]

-

Crystallization: The resulting filtrate, a highly concentrated NaOCl solution, is then cooled to approximately 12 °C to induce the crystallization of sodium hypochlorite pentahydrate.[6]

-

Solid-Liquid Separation: The crystallized NaOCl·5H₂O is separated from the slurry using a centrifuge.[10]

Logical Relationship of Synthesis Steps

Caption: Workflow for the industrial synthesis of NaOCl·5H₂O.

Characterization of NaOCl·5H₂O

A variety of analytical techniques are employed to characterize the structure, composition, and purity of NaOCl·5H₂O.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of NaOCl·5H₂O.

Table 2: Crystallographic Data for NaOCl·5H₂O

| Parameter | Value |

| Crystal System | Orthorhombic[6] |

| Space Group | Pmm2, Pmmm, or P222[10] |

| Unit Cell Dimensions | a = 8.08 Å, b = 16.06 Å, c = 5.33 Å[10] |

| Cl-O Bond Length | 1.686 Å[6] |

Spectroscopic Analysis

Spectroscopic methods are valuable for confirming the identity and purity of the compound. While detailed spectroscopic data for NaOCl·5H₂O is not extensively reported in the provided search results, Raman spectroscopy has been used to support structural determinations.[1]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are used to determine the melting point and thermal stability of NaOCl·5H₂O. DSC measurements have shown that while NaOCl·5H₂O does not react with titanium, it exhibits a sharp decomposition peak at 100°C when in contact with stainless steel.[11]

Purity and Compositional Analysis

The purity of NaOCl·5H₂O is a critical parameter, particularly for its application in organic synthesis. Commercially available high-purity crystals contain minimal amounts of sodium chloride and sodium hydroxide.

Table 3: Typical Composition of High-Purity NaOCl·5H₂O Crystals

| Component | Concentration |

| NaOCl | ~44%[2][4] |

| NaOH | 0.04–0.08%[2] |

| NaCl | 0.1–0.5%[2] |

The concentration of active chlorine is often determined by iodometric titration.

Experimental Protocol: Iodometric Titration for Available Chlorine

-

Sample Preparation: A known mass of NaOCl·5H₂O is dissolved in distilled water to create a dilute solution.

-

Reaction with Iodide: An excess of potassium iodide (KI) is added to the solution, along with an acid (e.g., HCl), to liberate iodine. The hypochlorite oxidizes the iodide to iodine.

-

Titration: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the solution turns a pale yellow.

-

Endpoint Determination: A starch indicator is added, which forms a deep blue complex with the remaining iodine. The titration is continued until the blue color disappears, indicating the endpoint.

-

Calculation: The amount of available chlorine can be calculated from the volume and concentration of the sodium thiosulfate solution used.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of NaOCl·5H₂O.

Stability and Storage

Sodium hypochlorite pentahydrate is significantly more stable than the anhydrous form, especially at lower temperatures.[6] It is reported to be stable for up to a year with minimal degradation when stored at 7°C in a tightly sealed, light-proof container.[2][11] At room temperature (around 20°C), it maintains a high concentration of available chlorine for about a week, after which decomposition into sodium chloride and sodium chlorate (B79027) accelerates.[11] The molten state (above 25-27°C) leads to marked decomposition.[6][11]

Table 4: Stability of NaOCl·5H₂O at Different Temperatures

| Temperature | Stability |

| 7 °C | Stable for 1 year with ~1% decomposition[2][6][11] |

| 20 °C | High available chlorine maintained for about 1 week[11] |

| >25-27 °C (molten) | Marked decomposition[11] |

Conclusion

Sodium hypochlorite pentahydrate is a stable, high-purity crystalline solid that serves as a valuable reagent in both industrial and laboratory settings. Its well-defined synthesis and characterization provide a foundation for its use as a reliable and efficient oxidizing agent. Proper storage at refrigerated temperatures is crucial to maintain its stability and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Collection - Sodium Hypochlorite Pentahydrate Crystals (NaOCl·5H2O): A Convenient and Environmentally Benign Oxidant for Organic Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]

- 6. Sodium hypochlorite - Wikipedia [en.wikipedia.org]

- 7. Formation and decomposition of sodium hypochlorite anhydrous salt and its pentahydrate; The formation and decomposition of sodium hypochlorite anhydrous salt and its pentahydrate (Journal Article) | ETDEWEB [osti.gov]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. SHC5 Sodium Hypochlorite Pentahydrate NaOCl·5H2O | Nippon Light Metal Company, Ltd. [nikkeikin.com]

- 10. WO2018159233A1 - Crystalline form of sodium hypochlorite pentahydrate and method for producing same - Google Patents [patents.google.com]

- 11. nikkeikin.com [nikkeikin.com]

A Comprehensive Technical Guide to the Thermal Stability of Sodium Hypochlorite Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal stability of sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). A crystalline solid, this compound offers a more stable and concentrated alternative to aqueous sodium hypochlorite solutions, making its thermal properties a critical consideration for its storage, handling, and application in various fields, including organic synthesis and disinfection.

Physicochemical Properties and Thermal Behavior

Sodium hypochlorite in its anhydrous form is highly unstable and can decompose explosively.[1] The pentahydrate form, a pale greenish-yellow solid, is significantly more stable, though it is sensitive to heat and environmental conditions.[1] It has a melting point in the range of 25-27°C. The stability of the crystalline solid is notably superior to its aqueous solutions. For instance, at 7°C, the concentration of NaOCl in the crystals remains at 99% of its initial value after 360 days, whereas a conventional aqueous solution loses 17% of its active chlorine content under the same conditions.[2]

Factors Influencing Stability

Several factors critically influence the thermal stability of sodium hypochlorite pentahydrate:

-

Temperature: Elevated temperatures accelerate the decomposition of sodium hypochlorite pentahydrate.[1][2] The decomposition is particularly marked when the substance is in a molten state, above 30°C.[1] Storage at refrigerated temperatures (below 7°C) is recommended to maintain its stability for extended periods, with a reported stability of up to one year under such conditions.[1]

-

Impurities: The presence of impurities, such as sodium chloride (NaCl), can impact stability. High-purity crystals with minimal NaCl and sodium hydroxide (B78521) (NaOH) content exhibit enhanced stability.[2]

-

Contact with Other Materials: Compatibility with storage and handling materials is crucial. Stainless steel has been shown to react with sodium hypochlorite pentahydrate, especially at elevated temperatures, as indicated by a sharp peak at 100°C in Differential Scanning Calorimetry (DSC) measurements.[1] In contrast, materials like titanium, high- and low-density polyethylene (B3416737) (PE), and polypropylene (B1209903) (PP) show good compatibility at room temperature (below 25°C).[1]

-

Carbon Dioxide: The presence of carbon dioxide can also accelerate decomposition.[3]

Quantitative Thermal Stability Data

The following tables summarize the key quantitative data available on the thermal stability of sodium hypochlorite pentahydrate.

| Parameter | Value | Conditions | Reference |

| Melting Point | 25-27 °C | Not specified | [2] |

| Decomposition Onset | Decomposes markedly in molten state | > 30 °C | [1] |

| Long-Term Stability | 99% of NaOCl maintained | 360 days at 7 °C in a tightly sealed, dark plastic container | [2] |

| High concentration maintained | ~1 week at 20 °C | [1] | |

| Decomposition Kinetics | Zero-order reaction rate | For the crystalline solid at 10 °C under various atmospheric conditions | [3] |

Thermal Decomposition Pathway

The primary thermal decomposition pathway of sodium hypochlorite pentahydrate involves a disproportionation reaction, yielding sodium chloride (NaCl) and sodium chlorate (B79027) (NaClO₃). This reaction is accelerated by heat.[1][4]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the thermal stability of sodium hypochlorite pentahydrate.

Preparation and Purification of Sodium Hypochlorite Pentahydrate Crystals

A high-purity crystalline product is crucial for obtaining reliable stability data. A general industrial preparation method involves the following steps:

-

Reaction: Chlorine gas is introduced into a concentrated sodium hydroxide solution (45-48%) to produce a highly concentrated sodium hypochlorite solution.[2]

-

Filtration: The precipitated sodium chloride is removed by filtration.[2]

-

Crystallization: The filtrate is cooled to approximately 12°C to induce the crystallization of sodium hypochlorite pentahydrate.[2]

-

Collection: The crystals are collected via centrifugal filtration.[2]

-

Drying: To achieve a stable powder, the wet crystals are dried with a gas having a temperature below 25°C, a dew point of -2°C or lower, and a controlled carbon dioxide concentration (250-1600 ppm) until the moisture content is 2.5% by weight or lower.

Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC is a key technique for determining the melting point and observing thermal decomposition.

-

Sample Preparation: A small, accurately weighed sample of sodium hypochlorite pentahydrate is hermetically sealed in a suitable pan (e.g., glass or titanium). For compatibility studies, the sample can be mixed with the material of interest (e.g., stainless steel, polyethylene).[1]

-

Instrument Setup: The DSC instrument is calibrated and purged with an inert gas (e.g., nitrogen).

-

Thermal Program: The sample is subjected to a controlled temperature program, for example, heating from a sub-ambient temperature (e.g., 0°C) to a higher temperature (e.g., 200°C) at a constant heating rate (e.g., 5 °C/min).[2]

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and peak of the melting endotherm, as well as any exothermic events corresponding to decomposition.

Long-Term Stability Assessment

This protocol is designed to evaluate the stability of the compound under specific storage conditions over an extended period.

-

Sample Storage: Samples of sodium hypochlorite pentahydrate are stored in tightly sealed, opaque containers (e.g., high-density polyethylene) at various controlled temperatures (e.g., 7°C, 20°C, and ambient temperature).[1][2]

-

Time Points: Aliquots of the stored samples are taken for analysis at predetermined time intervals (e.g., 1 day, 7 days, 30 days, 90 days, 360 days).[2][5]

-

Analysis: The concentration of active chlorine in the samples is determined at each time point using a standard analytical method, such as iodometric titration.

-

Data Evaluation: The percentage of remaining active chlorine is plotted against time for each storage temperature to determine the decomposition rate.

Experimental Workflow for Thermal Stability Assessment

The following diagram outlines a general workflow for assessing the thermal stability of a solid compound like sodium hypochlorite pentahydrate.

Conclusion

Sodium hypochlorite pentahydrate presents a more stable alternative to its aqueous counterpart, provided that appropriate storage and handling procedures are followed. Its thermal stability is influenced by temperature, purity, and contact with other materials. The primary decomposition pathway leads to the formation of sodium chloride and sodium chlorate. For researchers and professionals in drug development, a thorough understanding of these thermal properties is paramount to ensure the material's efficacy, safety, and shelf-life in its various applications. The experimental protocols outlined in this guide provide a framework for the consistent and reliable assessment of the thermal stability of sodium hypochlorite pentahydrate.

References

- 1. nikkeikin.com [nikkeikin.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Formation and decomposition of sodium hypochlorite anhydrous salt and its pentahydrate; The formation and decomposition of sodium hypochlorite anhydrous salt and its pentahydrate (Journal Article) | ETDEWEB [osti.gov]

- 4. quora.com [quora.com]

- 5. WO2018159233A1 - Crystalline form of sodium hypochlorite pentahydrate and method for producing same - Google Patents [patents.google.com]

Navigating the Challenges of Organic Media: A Technical Guide to the Solubility and Reactivity of Sodium Hypochlorite Pentahydrate

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and reactivity of sodium hypochlorite (B82951) pentahydrate (NaClO·5H₂O) in organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the significant challenges and safety considerations associated with using this potent oxidizing agent in non-aqueous environments. While valued for its high active chlorine content and crystalline form, its interaction with organic media is complex and warrants careful consideration.

Executive Summary

Sodium hypochlorite pentahydrate is widely recognized as a convenient and high-purity source of hypochlorite. However, its application in organic synthesis is often hampered by its poor solubility and high reactivity with organic solvents. This guide consolidates the available technical information, highlighting the general insolubility in most organic media and providing a framework for assessing its compatibility. Due to a notable lack of quantitative solubility data in publicly available literature, this guide also furnishes a standardized experimental protocol for researchers to determine solubility in specific solvents of interest. The primary focus remains on the safe handling and the understanding of its reactive nature with various organic functional groups.

Solubility Profile: A Qualitative Assessment

Sodium hypochlorite pentahydrate is generally characterized as being insoluble in the majority of organic solvents.[1][2] This poor solubility is a critical limiting factor for its use in homogeneous reaction systems. While it can be employed in heterogeneous mixtures, particularly with acetonitrile (B52724), its utility is dictated by its reactivity. It is crucial to note that direct dissolution to form a true solution is not typically observed. Instead, it may exist as a suspension or react with the solvent itself.

Table 1: Qualitative Solubility and Reactivity of Sodium Hypochlorite Pentahydrate in Common Organic Solvents

| Solvent Class | Representative Solvents | Observed Interaction | Key Considerations |

| Alcohols | Methanol, Ethanol, Isopropanol | Reactive .[1] Forms chloroform, hydrochloric acid, and other hazardous byproducts.[3][4] | Highly Incompatible . Should not be used as a solvent.[1] |

| Nitriles | Acetonitrile | Reactive/Dispersible .[5][6][7][8] Used as a medium for oxidation reactions, though it can be oxidized under certain conditions. | Reactions are typically heterogeneous. The stability of the reagent in acetonitrile can be influenced by catalysts. |

| Halogenated | Dichloromethane | Very Poorly Soluble/Unreactive . Reactions hardly proceed in this solvent.[5] | Generally not a suitable solvent for reactions involving this reagent. |

| Ketones | Acetone | Reactive . Can lead to the formation of hazardous compounds like chloroacetone.[3] | Highly Incompatible . Avoid direct mixing. |

| Ethers | Diethyl ether, Tetrahydrofuran | Generally considered insoluble and potentially reactive. | Data is limited, but caution is strongly advised due to the oxidizing nature of hypochlorite. |

| Hydrocarbons | Hexane, Toluene | Insoluble . | Not suitable for creating solutions. |

Incompatibility and Hazardous Reactions

The primary concern when handling sodium hypochlorite pentahydrate in the presence of organic compounds is its potent oxidizing nature, which can lead to vigorous and sometimes explosive reactions.[1] It is crucial for laboratory personnel to be aware of these incompatibilities to prevent accidents.

Table 2: Incompatibility with Organic Functional Groups

| Organic Functional Group | Potential Hazard | Resulting Products |

| Alcohols | Violent reaction, formation of toxic and carcinogenic compounds.[3][4] | Chloroform, hydrochloric acid, chloroacetone.[3][4] |

| Amines | Formation of explosive chloramines and toxic chlorine gas.[3][4] | Chloramines, nitrogen trichloride. |

| Aldehydes & Ketones | Can undergo oxidation or halogenation, potentially leading to runaway reactions. | Carboxylic acids, haloforms. |

| Thiols & Sulfides | Readily oxidized, potentially exothermically. | Sulfoxides, sulfones, sulfonic acids. |

| Unsaturated Compounds (Alkenes/Alkynes) | Can undergo oxidation or chlorination. | Epoxides, glycols, chlorinated alkanes. |

The following diagram illustrates the critical incompatibility pathways of sodium hypochlorite pentahydrate with common organic functional groups.

Experimental Protocol for Solubility Determination

Given the absence of quantitative solubility data, researchers may need to determine the solubility of sodium hypochlorite pentahydrate in a specific organic solvent for their application. The following is a standardized gravimetric protocol adapted for this purpose.

Objective: To determine the solubility of sodium hypochlorite pentahydrate in a given organic solvent at a specific temperature.

Materials:

-

Sodium hypochlorite pentahydrate (analytical grade)

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Inert, sealable glass vials

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (PTFE or other compatible material)

-

Pre-weighed glass evaporating dishes

-

Drying oven or vacuum desiccator

-

Inert atmosphere (e.g., nitrogen or argon), if the solvent is air-sensitive

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of sodium hypochlorite pentahydrate to a sealable glass vial. The excess solid is necessary to ensure saturation. b. Add a known volume of the organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. e. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary and should be determined empirically.

-

Sample Withdrawal and Filtration: a. After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe to avoid precipitation due to temperature changes. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry evaporating dish. This step is critical to remove any undissolved microcrystals.

-

Gravimetric Analysis: a. Weigh the evaporating dish containing the filtered solution to determine the mass of the solution. b. Carefully evaporate the solvent from the dish. This should be done in a fume hood. For low-boiling solvents, this can be done at room temperature under a stream of inert gas. For higher-boiling solvents, a drying oven at a temperature well below the decomposition temperature of sodium hypochlorite pentahydrate (which melts around 25-27°C) should be used. Vacuum desiccation is a safer alternative to heating. c. Once the solvent is completely removed, re-weigh the evaporating dish containing the solid residue. d. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation of Solubility: a. Mass of dissolved solid: (Mass of dish + residue) - (Mass of empty dish) b. Mass of solvent: (Mass of dish + solution) - (Mass of dish + residue) c. Solubility ( g/100 g solvent): (Mass of dissolved solid / Mass of solvent) x 100

The following workflow diagram outlines the key steps of this experimental protocol.

Conclusion and Recommendations

The use of sodium hypochlorite pentahydrate in organic solvents is a nuanced endeavor that requires a thorough understanding of its chemical properties. The prevailing evidence indicates a general lack of solubility in most organic media, coupled with a high potential for hazardous reactivity. Researchers and drug development professionals are strongly advised to:

-

Assume insolubility in organic solvents unless experimental data proves otherwise.

-

Conduct thorough safety assessments before mixing sodium hypochlorite pentahydrate with any organic compound, paying close attention to the functional groups present.

-

Perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

-

When solubility data is required, utilize a standardized protocol, such as the gravimetric method outlined in this guide, to obtain reliable measurements.

By adhering to these principles, the risks associated with the use of sodium hypochlorite pentahydrate in organic media can be effectively managed, allowing for its safe application in relevant synthetic processes.

References

- 1. m.youtube.com [m.youtube.com]

- 2. filab.fr [filab.fr]

- 3. scribd.com [scribd.com]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. E.4.10. [4.9] Solubility in organic solvents / fat solubility [nikkakyo.org]

- 6. store.astm.org [store.astm.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Decomposition Products of Sodium Hypochlorite Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) is a stable, crystalline form of sodium hypochlorite that serves as a convenient and potent oxidizing agent in various chemical syntheses and disinfection applications. Unlike its aqueous counterpart, the pentahydrate form offers higher purity, greater stability when stored under appropriate conditions, and improved handling characteristics. However, like all hypochlorite species, it is susceptible to decomposition, which can impact its efficacy and lead to the formation of various byproducts. Understanding the decomposition pathways and the factors influencing them is critical for its effective and safe use. This technical guide provides a comprehensive overview of the decomposition products of sodium hypochlorite pentahydrate, supported by quantitative data, detailed experimental protocols, and a visualization of the decomposition pathways.

Decomposition Pathways and Products

The decomposition of sodium hypochlorite pentahydrate primarily proceeds through two main pathways, leading to the formation of sodium chloride (NaCl), sodium chlorate (B79027) (NaClO₃), and oxygen (O₂).

-

Formation of Sodium Chloride and Sodium Chlorate: This is the predominant decomposition pathway, especially at elevated temperatures. It is a disproportionation (or auto-oxidation) reaction where the chlorine atom in the hypochlorite ion (OCl⁻), with an oxidation state of +1, is converted to chloride (Cl⁻, oxidation state -1) and chlorate (ClO₃⁻, oxidation state +5).[1][2] The overall reaction is:

3NaOCl → 2NaCl + NaClO₃

This reaction is understood to occur in a two-step mechanism involving a chlorite (B76162) (ClO₂⁻) intermediate[3][4][5]:

-

Step 1 (slow): 2OCl⁻ → ClO₂⁻ + Cl⁻

-

Step 2 (fast): ClO₂⁻ + OCl⁻ → ClO₃⁻ + Cl⁻

-

-

Formation of Sodium Chloride and Oxygen: A secondary, slower decomposition pathway results in the formation of oxygen gas.[2][6] This reaction is catalyzed by transition metal ions such as copper, nickel, and cobalt.[7][8] The reaction is as follows:

2NaOCl → 2NaCl + O₂

Factors Influencing Decomposition

Several factors can significantly influence the rate and extent of sodium hypochlorite pentahydrate decomposition:

-

Temperature: Temperature is a critical factor. The decomposition rate of sodium hypochlorite solutions increases by a factor of approximately 3.5 for every 10°C rise in temperature.[2][7] Sodium hypochlorite pentahydrate is most stable at low temperatures (below 7°C) and decomposes markedly when it melts (above 25-27°C).[9]

-

Light: Exposure to UV light, including direct sunlight, accelerates the decomposition of sodium hypochlorite.[2][8]

-

pH: The stability of hypochlorite is pH-dependent. The decomposition to chlorate is slower at a pH above 8.[1] For aqueous solutions, a pH range of 11.86-13 is considered ideal for stability.[7]

-

Presence of Impurities: Transition metal ions, such as copper, nickel, and cobalt, act as powerful catalysts, primarily for the decomposition pathway that produces oxygen.[7][8]

-

Concentration: Higher concentrations of sodium hypochlorite lead to a faster rate of decomposition.[2]

Quantitative Data on Decomposition

The following table summarizes available quantitative data on the stability and decomposition of sodium hypochlorite.

| Parameter | Condition | Observation | Reference |

| Stability of NaOCl·5H₂O Crystals | Stored at 7°C in a tightly sealed, dark container | 98.9% of the original concentration (44.2%) was maintained after 360 days. | [3][10][11] |

| Stored at 20°C | High available chlorine concentration is maintained for about 1 week, after which decomposition accelerates. | [9] | |

| Molten state (>25-27°C) | Marked decomposition occurs. | [9] | |

| Decomposition of Aqueous NaOCl Solutions | Increase in storage temperature by 10°C | The rate of decomposition increases by a factor of ~3.5. | [2][7] |

| pH > 9, 15-55 °C, 0.7-3.0 M OCl⁻ | The rate of chlorate formation is 8.7 times faster than the rate of oxygen formation. | [12] | |

| Kinetics | Decomposition to chlorate and chloride | Follows a second-order reaction. | [5] |

| Decomposition to chloride and oxygen | Follows a unimolecular reaction. | [3][5] | |

| Thermal decomposition of NaOCl·5H₂O crystals | Reported to follow zero-order reaction kinetics. | [13][14] | |

| Activation Energy (Decomposition to Chlorate) | Step 1: 2OCl⁻ → ClO₂⁻ + Cl⁻ | 24.8 kcal/mol | [3][4][5] |

| Step 2: ClO₂⁻ + OCl⁻ → ClO₃⁻ + Cl⁻ | 20.8 kcal/mol | [3][4][5] |

Experimental Protocols

Stability Study of Sodium Hypochlorite Pentahydrate

Objective: To determine the long-term stability of NaOCl·5H₂O crystals under controlled storage conditions.

Methodology:

-

Sample Preparation: A known quantity of crystalline sodium hypochlorite pentahydrate is placed in amber glass vials with airtight seals to protect from light and moisture.

-

Storage Conditions: The vials are stored in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, and 40°C).

-

Time Points: Samples are collected for analysis at regular intervals (e.g., 0, 1, 3, 6, and 12 months).

-

Analysis: At each time point, the concentration of active hypochlorite is determined using iodometric titration. The concentrations of the decomposition products, chloride and chlorate, can be quantified using ion chromatography.

Iodometric Titration for Active Hypochlorite Concentration

Objective: To quantify the concentration of sodium hypochlorite in a sample.

Methodology:

-

Sample Preparation: An accurately weighed sample of sodium hypochlorite pentahydrate is dissolved in deionized water to a known volume in a volumetric flask.

-

Reaction with Iodide: An aliquot of the diluted sample is added to an Erlenmeyer flask containing an excess of potassium iodide (KI) solution and acidified with a suitable acid (e.g., acetic acid or sulfuric acid). The hypochlorite oxidizes the iodide to iodine, which forms a triiodide complex (I₃⁻) with the excess iodide, resulting in a brown solution.

-

NaOCl + 2KI + 2CH₃COOH → I₂ + NaCl + 2CH₃COOK + H₂O

-

-

Titration: The liberated iodine (as triiodide) is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the brown color fades to a pale yellow.

-

I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

-

-

Endpoint Determination: A few drops of starch indicator solution are added, which forms a deep blue complex with the remaining iodine. The titration is continued until the blue color disappears, marking the endpoint.

-

Calculation: The concentration of sodium hypochlorite in the original sample is calculated based on the volume and concentration of the sodium thiosulfate titrant used.[15][16][17]

Quantification of Chlorate Impurity

Objective: To determine the concentration of sodium chlorate in the presence of a large excess of sodium hypochlorite.

Methodology:

This method relies on the different reaction rates of hypochlorite and chlorate with iodide under varying acidic conditions.

-

Hypochlorite Removal (Optional but recommended for low chlorate concentrations): A significant portion of the hypochlorite can be removed by reduction with sodium sulfite (B76179) at a pH of 10.5.[6][13]

-

Reaction with Bromide and Iodide: A sample is treated with potassium bromide (KBr) in the presence of concentrated hydrochloric acid. The chlorate oxidizes the bromide to bromine, which in turn oxidizes iodide to iodine. The reaction conditions (acid concentration and reaction time) are optimized to ensure the complete reaction of chlorate while minimizing interference from hypochlorite.[13]

-

Titration: The liberated iodine is titrated with a standardized sodium thiosulfate solution as described in the previous protocol.

-

Blank Correction: A blank titration is performed to account for any oxidizing impurities in the reagents.[6][13]

Visualization of Decomposition Pathways

The following diagram illustrates the primary decomposition pathways of sodium hypochlorite.

Caption: Decomposition pathways of sodium hypochlorite.

Conclusion

Sodium hypochlorite pentahydrate is a valuable oxidizing agent with enhanced stability compared to its aqueous solutions. However, its decomposition into sodium chloride, sodium chlorate, and oxygen is inevitable over time and is accelerated by factors such as elevated temperature, light exposure, and the presence of metallic impurities. For researchers, scientists, and drug development professionals, a thorough understanding of these decomposition processes is essential for ensuring the quality, efficacy, and safety of their work. By implementing proper storage conditions and utilizing robust analytical methods to monitor the purity and concentration of sodium hypochlorite pentahydrate, its utility as a reliable reagent can be maximized.

References

- 1. scribd.com [scribd.com]

- 2. hillbrothers.com [hillbrothers.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

- 8. forceflowscales.com [forceflowscales.com]

- 9. Determining the Percent Sodium Hypochlorite in Commercial Bleach [web.lemoyne.edu]

- 10. seniorchem.com [seniorchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scribd.com [scribd.com]

- 13. Potentiometric Determination of Chlorate Impurities in Hypochlorite Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Formation and decomposition of sodium hypochlorite anhydrous salt and its pentahydrate; The formation and decomposition of sodium hypochlorite anhydrous salt and its pentahydrate (Journal Article) | ETDEWEB [osti.gov]

- 15. michigan.gov [michigan.gov]

- 16. docsity.com [docsity.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Handling and Storage of Solid Sodium Hypochlorite and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and stability of solid sodium hypochlorite (B82951) and its common alternatives, calcium hypochlorite and lithium hypochlorite. The information is intended for use in a laboratory and drug development setting, with a focus on safety, stability, and proper experimental conduct.

Introduction to Solid Hypochlorites

Solid forms of hypochlorite are crucial reagents in various chemical and pharmaceutical processes, primarily for their potent oxidizing and disinfecting properties. While aqueous sodium hypochlorite is widely used, solid forms offer advantages in terms of stability and concentration. The primary forms encountered are anhydrous sodium hypochlorite, sodium hypochlorite pentahydrate, calcium hypochlorite, and lithium hypochlorite.

Anhydrous sodium hypochlorite is a white solid with an orthorhombic crystal structure.[1] However, it is highly unstable and can decompose explosively upon heating or friction.[1][2] Its decomposition is also accelerated by atmospheric carbon dioxide.[1] Due to its hazardous nature, it is not commercially used.[3]

Sodium hypochlorite pentahydrate (NaOCl·5H₂O) is a more stable, crystalline solid that is pale greenish-yellow.[1] It is not explosive and is significantly more stable than the anhydrous form, especially when kept refrigerated.[1]

Given the instability of pure solid sodium hypochlorite, more stable solid chlorine-releasing compounds like calcium hypochlorite and lithium hypochlorite are often used in applications requiring a solid format.

Physicochemical Properties and Stability

The stability of solid hypochlorites is a critical factor in their safe storage and effective use. Decomposition can be influenced by several factors, including temperature, moisture, light, and the presence of impurities.

Factors Affecting Stability

-

Temperature: Higher temperatures significantly accelerate the decomposition of hypochlorites.[4] For instance, the decomposition rate of sodium hypochlorite solutions increases by a factor of 3.5 with every 10°C rise in temperature.[4] Solid forms should be stored in cool environments.[5][6][7][8]

-

Moisture: Moisture can trigger the decomposition of solid hypochlorites, leading to the release of chlorine gas and a reduction in efficacy.[5][9] Storage in dry conditions and in tightly sealed containers is essential.[5][6][8]

-

Light (UV): Exposure to sunlight and UV light degrades hypochlorites.[4] Opaque or UV-resistant containers and storage in dark areas are recommended.[4]

-

pH: The stability of hypochlorite is pH-dependent. Solutions are most stable at a pH between 11 and 12.[1][10] Low pH conditions can lead to the release of free chlorine.

-

Impurities: The presence of transition metal ions, such as nickel, can catalyze the decomposition of sodium hypochlorite.[10]

Decomposition Pathways

The decomposition of hypochlorite can proceed through two main pathways, leading to the formation of either chlorate (B79027) or oxygen.[4]

-

Chlorate Formation: This is the faster decomposition pathway, especially at higher temperatures.[4] 3 NaOCl(aq) → 2 NaCl(aq) + NaClO₃(aq)[1]

-

Oxygen Formation: This is a slower decomposition pathway.[4] 2 NaOCl(aq) → 2 NaCl(aq) + O₂(g)[1]

The following diagram illustrates the primary decomposition pathways of sodium hypochlorite.

Caption: Primary decomposition pathways for sodium hypochlorite.

Handling and Storage Guidelines

Proper handling and storage procedures are paramount to ensure the safety of personnel and to maintain the integrity of the chemical.

Personal Protective Equipment (PPE)

When handling solid hypochlorites, appropriate PPE must be worn to prevent exposure.[7][11][12]

-

Eye Protection: Chemical splash goggles or a face shield are mandatory.[7][11][13]

-

Hand Protection: Chemical-resistant gloves (e.g., neoprene or rubber) should be worn.[7][9]

-

Body Protection: A lab coat, apron, or chemical-resistant suit should be worn to protect the skin.[9][11] Long-sleeved clothing and closed-toe shoes are essential.[13][14]

-

Respiratory Protection: In areas with poor ventilation or where dust may be generated, a NIOSH-approved respirator should be used.[7][15]

Storage Recommendations

Solid hypochlorites must be stored under specific conditions to minimize decomposition and prevent hazardous reactions.

| Parameter | Guideline | Rationale |

| Temperature | Store in a cool, dry place, ideally between 10°C and 25°C (50°F and 77°F).[5][16] | To slow the rate of decomposition.[4] |

| Light | Store in a dark area, away from direct sunlight.[4][16] | To prevent degradation by UV light.[4] |

| Moisture | Keep in a dry environment with relative humidity not exceeding 80%.[5][17] | To prevent decomposition and release of chlorine gas.[5] |

| Containers | Store in original, tightly sealed, corrosion-resistant containers (e.g., plastic, glass, or HDPE).[5][6][8][16] | To prevent moisture ingress and reaction with incompatible materials.[5] |

| Ventilation | Store in a well-ventilated area.[3][6][11][13] | To prevent the buildup of potentially hazardous vapors.[16] |

Incompatible Materials

Solid hypochlorites are highly reactive and must be stored separately from incompatible substances to avoid dangerous reactions.[5][18][19]

| Incompatible Material | Potential Hazard |

| Acids | Violent reaction, release of toxic chlorine gas.[1][3][19] |

| Ammonia and Amines | Formation of volatile and potentially explosive chloramines.[1][3][19] |

| Organic Materials & Combustibles | Can undergo violent reactions, risk of fire and explosion.[3][5][20] |

| Reducing Agents | Evolution of heat, which can cause splashing or boiling.[19] |

| Metals | Can react with some metals, causing dangerous releases of heat or gas.[5][18] |

The following diagram illustrates the logical workflow for the safe handling of solid hypochlorites.

Caption: Logical workflow for the safe handling of solid hypochlorites.

Experimental Protocols

Protocol for Assessing Thermal Stability

-

Objective: To determine the effect of temperature on the stability of a solid hypochlorite sample.

-

Materials: Solid hypochlorite sample, temperature-controlled oven, sealed containers, analytical balance, titration equipment (e.g., for iodometric titration to determine available chlorine).

-

Procedure: a. Weigh several identical samples of the solid hypochlorite into separate, appropriate containers. b. Place each container in a temperature-controlled oven set to a specific temperature (e.g., 25°C, 35°C, 45°C). c. At predetermined time intervals (e.g., 24, 48, 72 hours), remove one sample from each temperature setting. d. Allow the sample to cool to room temperature. e. Determine the concentration of available chlorine in the sample using a standardized titration method. f. Plot the percentage of available chlorine remaining against time for each temperature to determine the rate of decomposition.

Protocol for Assessing Photostability

-

Objective: To evaluate the effect of light on the stability of a solid hypochlorite sample.

-

Materials: Solid hypochlorite sample, light-transparent and opaque containers, a controlled light source (e.g., UV lamp or natural sunlight), analytical balance, titration equipment.

-

Procedure: a. Weigh identical samples of the solid hypochlorite into both transparent and opaque containers. b. Place the containers under the controlled light source for a specified duration. c. Simultaneously, store a control sample in a dark environment at the same temperature. d. After the exposure period, determine the available chlorine concentration in all samples. e. Compare the degradation of the samples exposed to light with the control sample to assess photostability.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is required.

Spill Response

-

Evacuate: Immediately evacuate the area if the spill is large or if there is a release of gas.[15]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials.

-

Neutralize: Small spills can be neutralized with sodium thiosulfate (B1220275) or sodium bisulfite.[21]

-

Clean-up: Trained personnel wearing appropriate PPE should clean up the spill.

-

Disposal: Dispose of the waste as hazardous material according to local regulations.[5][15]

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes.[11][15] Remove contaminated clothing.[15]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[22]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water. Seek immediate medical attention.[9][22]

Conclusion

Solid hypochlorites are valuable reagents that require stringent handling and storage protocols due to their reactivity and instability. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure a safe working environment and maintain the chemical integrity of these compounds for their intended applications. Always consult the Safety Data Sheet (SDS) for the specific compound being used for detailed safety information.

References

- 1. Sodium hypochlorite - Wikipedia [en.wikipedia.org]

- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 3. Calcium Hypochlorite/Sodium Hypochlorite | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 4. hillbrothers.com [hillbrothers.com]

- 5. Aguachlon-How to Properly Store Calcium Hypochlorite for Safety and Effectiveness [aguachlon.com]

- 6. Lithium Hypochlorite Manufacturer | Chem formula: LiOCl | CAS No: 13840-33-0 [axiomchem.com]

- 7. Aguachlon-Calcium Hypochlorite Safety: Essential Guidelines for Handling, Storage, and Use [aguachlon.com]

- 8. Lithium Hypochlorite Manufacturer, Supplier From Vadodara, Gujarat [noburuchemicals.com]

- 9. picol.cahnrs.wsu.edu [picol.cahnrs.wsu.edu]

- 10. quora.com [quora.com]

- 11. tikweld.com [tikweld.com]

- 12. jinzongmachinery.com [jinzongmachinery.com]

- 13. columbiastate.edu [columbiastate.edu]

- 14. safetyandhealthmagazine.com [safetyandhealthmagazine.com]

- 15. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 16. The Comprehensive Guide to Sodium Hypochlorite Best Practices - Hawkins [hawkinsinc.com]

- 17. Precautions for the storage of calcium hypochlorite-ENOCHLOR [enochem.com.cn]

- 18. sinproquim.org.br [sinproquim.org.br]

- 19. forceflowscales.com [forceflowscales.com]

- 20. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]

- 21. Handling and Storage Guidelines for Industrial Uses of Sodium Hypochlorite - Elchemy [elchemy.com]

- 22. agentsales.com.au [agentsales.com.au]

Historical Context: From "Eau de Javel" to a Stable Solid

An In-depth Technical Guide to the Discovery and Historical Context of Sodium Hypochlorite (B82951) Pentahydrate (NaOCl·5H₂O)

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sodium hypochlorite pentahydrate (NaOCl·5H₂O), from the initial discovery of its active component to the recent isolation and characterization of its crystalline pentahydrate form. It covers its historical context, key experimental protocols for its synthesis, and its modern applications as a chemical reagent.

The story of sodium hypochlorite pentahydrate begins with the discovery of its active ingredient, sodium hypochlorite (NaOCl). In 1787, the French chemist Claude Louis Berthollet first produced a bleaching liquid by passing chlorine gas through a solution of potash, creating potassium hypochlorite.[1] This solution, made in the Javel district of Paris, became known as "Eau de Javel" ("Javel water").[2][3][4] Soon after, Antoine Labarraque substituted the more affordable soda lye for potash, creating the sodium hypochlorite solution that is widely known today.[3][5]

For over two centuries, sodium hypochlorite was available almost exclusively as a dilute aqueous solution, commonly known as bleach.[6] These solutions inherently contain significant amounts of sodium chloride (NaCl) as a byproduct of the manufacturing process (Cl₂ + 2NaOH → NaCl + NaOCl + H₂O) and are relatively unstable, decomposing over time.[3][6]

While the existence of a solid hydrated form of sodium hypochlorite has been known since at least 1919, a stable, high-purity crystalline form was not industrially available.[3] Early laboratory attempts to isolate it were complicated by its instability and the co-crystallization of sodium chloride.[3] It was not until 2013 that the Nippon Light Metal Company in Japan successfully developed a method for the world's first industrial-scale production of high-purity sodium hypochlorite pentahydrate (NaOCl·5H₂O) crystals.[3][6][7] This breakthrough made a stable, highly concentrated, and low-salt form of sodium hypochlorite readily available for laboratory and industrial use, opening new avenues for its application in organic synthesis.[3][4] Remarkably, despite its long history of use in solution, the definitive crystal structure of NaOCl·5H₂O was not determined until 2021.[1][2]

Physicochemical and Structural Properties

The isolation of NaOCl·5H₂O in a stable, crystalline form has allowed for its detailed characterization. The crystals are pale greenish-yellow and contain approximately 44% NaOCl by weight.[3][4] Unlike conventional bleach solutions, these high-purity crystals contain minimal amounts of sodium chloride and sodium hydroxide (B78521).[3][4]

Quantitative Data Summary

The properties of high-purity NaOCl·5H₂O are summarized in the tables below.

Table 1: Physical and Chemical Properties of NaOCl·5H₂O

| Property | Value | Reference(s) |

| Molecular Formula | NaOCl·5H₂O | [6] |

| Molar Mass | 164.52 g/mol | [6] |

| Appearance | Pale yellow crystalline solid | [5][6] |

| Melting Point | 25–27 °C | [3][6] |

| Untapped Bulk Density | 0.8 g/cm³ | [6] |

| Heat of Dissolution | 293 J/g (Endothermic) | [6] |

| NaOCl Content | ~44% (by weight) | [3][4] |

| Available Chlorine | ~42% | [7] |

| pH of Aqueous Solution | 11–12 | [3][4] |

Table 2: Typical Composition of High-Purity NaOCl·5H₂O Crystals

| Component | Concentration (by weight) | Reference(s) |

| NaOH | 0.04–0.08% | [3] |

| NaCl | 0.1–0.5% | [3] |

Table 3: Stability of NaOCl·5H₂O Crystals

| Storage Temperature | Time | Remaining NaOCl | Reference(s) |

| 7 °C | 360 days | 99% | [3] |

| 20 °C | ~1 week | High stability | [7] |

| 30 °C (molten) | - | Marked decomposition | [7] |

Table 4: Crystallographic Data for NaOCl·5H₂O

| Parameter | Value (at 173 K) | Reference(s) |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbca | [1] |

| a | 16.3(1) Å | [1] |

| b | 16.2(1) Å | [1] |

| c | 5.4(1) Å | [1] |

| Cl–O Bond Length | 1.69 Å | [1] |

Spectroscopic Data

Raman spectroscopy of NaOCl·5H₂O reveals a characteristic peak for the hypochlorite anion (OCl⁻).

-

Raman Spectroscopy : A distinct Raman peak at approximately 720 cm⁻¹ is attributed to the stretching vibration of the OCl⁻ anion.[8] This peak is a key identifier for the hypochlorite ion in various states.[8][9][10]

Experimental Protocols

Industrial Production of High-Purity NaOCl·5H₂O Crystals

The industrial synthesis of high-purity sodium hypochlorite pentahydrate crystals is based on precise control of concentration and temperature, utilizing the principles of the NaCl–NaOCl–H₂O ternary phase diagram to avoid the co-precipitation of sodium chloride.[3]

Methodology:

-

Chlorination: Chlorine gas (Cl₂) is introduced into a highly concentrated (45–48%) aqueous solution of sodium hydroxide (NaOH).[3][5] The reaction is maintained at a controlled temperature to produce a concentrated solution of NaOCl.

-

Salt Removal: The reaction produces NaCl as a byproduct, which has low solubility in the concentrated NaOH/NaOCl solution and precipitates out.[3] This solid NaCl is removed by filtration.

-

Crystallization: The resulting high-purity, concentrated NaOCl filtrate is cooled to approximately 12 °C.[3][5] This cooling reduces the solubility of sodium hypochlorite, causing the pentahydrate form (NaOCl·5H₂O) to crystallize.

-

Isolation: The precipitated NaOCl·5H₂O crystals are collected, typically via centrifugal filtration, to yield the final high-purity product.[3]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Sodium Hypochlorite Pentahydrate Crystals (NaOCl·5H2O): A Convenient and Environmentally Benign Oxidant for Organic Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]

- 5. Sodium hypochlorite - Wikipedia [en.wikipedia.org]

- 6. SHC5 Sodium Hypochlorite Pentahydrate NaOCl·5H2O | Nippon Light Metal Company, Ltd. [nikkeikin.com]

- 7. nikkeikin.com [nikkeikin.com]

- 8. helmscientific.com [helmscientific.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of Sodium Hypochlorite Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data available for sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound. This document summarizes key quantitative data, details experimental protocols for obtaining such data, and provides visualizations of the analytical workflow.

Introduction

Sodium hypochlorite pentahydrate is a stable crystalline form of sodium hypochlorite, offering advantages over its aqueous solution in various applications, including organic synthesis and as a disinfectant. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and characterization. This guide covers the principal spectroscopic techniques used to analyze this compound: Raman spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for sodium hypochlorite pentahydrate and its constituent ions in solution.

Table 1: Raman Spectroscopy Data for Solid Sodium Hypochlorite Pentahydrate

| Vibrational Mode | Wavenumber (cm⁻¹) at -173°C | Wavenumber (cm⁻¹) at 2°C | Assignment |

| ν(OCl) | 736 | 732 | O-Cl stretching |

| Lattice Modes | Multiple peaks below 400 | Multiple peaks below 400 | Crystal lattice vibrations |

Data sourced from a study on the crystal structures of hypohalite salts, which included variable-temperature Raman spectroscopy on individual crystals of NaOCl·5H₂O.

Table 2: Infrared (IR) Spectroscopy Data for Aqueous Sodium Hypochlorite

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of water |

| ~1640 | H-O-H bending of water |

| ~713-720 | O-Cl stretching |

Table 3: UV-Vis Spectroscopy Data for Aqueous Sodium Hypochlorite

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Species |

| ~292 nm | ~350 M⁻¹cm⁻¹ | Hypochlorite ion (OCl⁻) |

| ~235 nm | ~100 M⁻¹cm⁻¹ | Hypochlorous acid (HOCl) |

Note: This data represents the characteristic absorbance of the hypochlorite ion and its conjugate acid in aqueous solution. For the solid pentahydrate, UV-Vis analysis would typically be performed using diffuse reflectance spectroscopy.

Experimental Protocols

This section details the methodologies for the synthesis of sodium hypochlorite pentahydrate and its subsequent spectroscopic analysis.

Synthesis of Sodium Hypochlorite Pentahydrate Crystals

High-purity sodium hypochlorite pentahydrate crystals can be synthesized through the reaction of chlorine gas with a concentrated sodium hydroxide (B78521) solution, followed by crystallization.

Materials:

-

Sodium hydroxide (NaOH)

-

Chlorine gas (Cl₂)

-

Deionized water

Procedure:

-

Prepare a concentrated solution of sodium hydroxide (e.g., 45-50 wt%).

-

Bubble chlorine gas through the chilled NaOH solution while maintaining the temperature below 20°C.

-

Continue the reaction until the desired concentration of sodium hypochlorite is achieved.

-

Filter the solution to remove the precipitated sodium chloride (NaCl) byproduct.

-

Cool the filtrate to induce crystallization of sodium hypochlorite pentahydrate.

-

Collect the crystals by filtration and wash with a small amount of cold deionized water.

-

Dry the crystals under vacuum at a low temperature.

Raman Spectroscopy

Instrument:

-

Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

-

Microscope for sample visualization and laser focusing.

-

Temperature-controlled stage.

Procedure:

-

Place a small, representative crystal of sodium hypochlorite pentahydrate on a clean microscope slide or the temperature-controlled stage.

-

Focus the laser onto the crystal surface using the microscope.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 100-4000 cm⁻¹).

-

Set the acquisition parameters (laser power, exposure time, and number of accumulations) to achieve an adequate signal-to-noise ratio while avoiding sample degradation.

-

For variable-temperature studies, allow the sample to equilibrate at the desired temperature before acquiring the spectrum.

Infrared (IR) Spectroscopy (ATR-FTIR)

While specific data for the solid is scarce, Attenuated Total Reflectance (ATR) FTIR is a suitable technique for analyzing solid samples.

Instrument:

-

Fourier Transform Infrared (FTIR) spectrometer.

-

ATR accessory with a suitable crystal (e.g., diamond or zinc selenide).

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the powdered sodium hypochlorite pentahydrate crystals onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply uniform pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (e.g., 400-4000 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

UV-Vis Spectroscopy (Diffuse Reflectance)

For opaque solid samples like crystalline powders, diffuse reflectance spectroscopy is the preferred method for obtaining UV-Vis spectra.

Instrument:

-

UV-Vis spectrophotometer.

-

Integrating sphere diffuse reflectance accessory.

-

A non-absorbing, highly reflective powder as a reference standard (e.g., BaSO₄ or PTFE).

Procedure:

-

Record a baseline spectrum using the reference standard packed into the sample holder.

-

Empty the sample holder and fill it with the powdered sodium hypochlorite pentahydrate, ensuring a smooth, level surface.

-

Place the sample holder in the diffuse reflectance accessory.

-

Acquire the diffuse reflectance spectrum over the desired wavelength range (e.g., 200-800 nm).

-

The instrument software can be used to convert the reflectance data to absorbance or Kubelka-Munk units for analysis.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of sodium hypochlorite pentahydrate.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of sodium hypochlorite pentahydrate.

Environmental Impact of Sodium Hypochlorite Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O), a crystalline solid, is increasingly utilized as a stable and convenient alternative to aqueous sodium hypochlorite solutions in various applications, including organic synthesis. While its efficacy is well-documented, a thorough understanding of its environmental impact is crucial for responsible use and risk assessment. This technical guide provides an in-depth analysis of the environmental fate and ecotoxicological effects of sodium hypochlorite pentahydrate. It summarizes the available quantitative data on its aquatic toxicity, details its degradation pathways and byproduct formation, and outlines standardized experimental protocols for its environmental assessment. This document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the environmental footprint of their processes involving this compound.

Introduction

Sodium hypochlorite, a potent oxidizing and disinfecting agent, is most commonly available as an aqueous solution. The pentahydrate crystalline form (NaOCl·5H₂O) offers advantages in terms of stability, ease of handling, and precise dosage. These characteristics have led to its growing adoption in specialized chemical processes, including pharmaceutical manufacturing. However, the introduction of any chemical into the environment necessitates a comprehensive evaluation of its potential impact.

This guide focuses specifically on the environmental aspects of sodium hypochlorite pentahydrate. It should be noted that while the pentahydrate form is a solid, its environmental impact primarily occurs when it is dissolved in water. Therefore, much of the available ecotoxicological data is based on studies of aqueous sodium hypochlorite solutions. This document will clearly distinguish between data specific to the pentahydrate form and data derived from its aqueous counterpart.

Environmental Fate and Transport

Sodium hypochlorite is highly reactive and does not persist in the environment for long periods.[1] When dissolved in water, sodium hypochlorite pentahydrate dissociates to form sodium ions (Na⁺) and hypochlorite ions (OCl⁻). The hypochlorite ion exists in equilibrium with hypochlorous acid (HOCl), with the relative amounts of each species being pH-dependent.

The primary mechanisms for the removal of sodium hypochlorite from the aquatic environment are:

-

Reaction with Organic Matter: Hypochlorite is a strong oxidizing agent and reacts rapidly with organic and inorganic materials present in wastewater and the environment.[1] This is the main pathway for its degradation.

-

Photolysis: In the presence of sunlight, sodium hypochlorite in fresh water breaks down into non-toxic compounds.[2]

Due to its high reactivity, sodium hypochlorite is not expected to bioaccumulate in organisms.[3] Any residual amounts are quickly degraded.[3]

Degradation Byproducts

A significant aspect of the environmental impact of sodium hypochlorite is the formation of disinfection byproducts (DBPs). When hypochlorite reacts with organic matter in water, it can lead to the formation of halogenated organic compounds.[4] The most notable of these are trihalomethanes (THMs), such as chloroform, and haloacetic acids (HAAs).[5]

The formation and concentration of these byproducts are influenced by several factors, including the concentration of sodium hypochlorite, the amount and nature of organic precursors, water temperature, and pH. While these byproducts can be persistent and have their own toxicological profiles, studies on household wastewater have shown that they are effectively treated in conventional wastewater treatment plants.[2]

Ecotoxicological Effects

Sodium hypochlorite is classified as very toxic to aquatic life.[6] This toxicity is primarily due to the strong oxidizing nature of the hypochlorite ion and hypochlorous acid, which can cause damage to the gills and other tissues of aquatic organisms.

Quantitative Ecotoxicity Data

Table 1: Acute Toxicity to Fish

| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Pimephales promelas (Fathead minnow) | 96 h | LC50 | 0.08 | [7] |

| Oncorhynchus mykiss (Rainbow trout) | 96 h | LC50 | 0.2 | [8] |

Table 2: Acute Toxicity to Aquatic Invertebrates

| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Daphnia magna (Water flea) | 48 h | EC50 | 0.04 | [7] |

| Aquatic invertebrates | 48 h | EC50 | 0.141 | [8] |

Table 3: Toxicity to Algae

| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Pseudokirchneriella subcapitata | 72 h | ErC50 | 0.036 | [7] |

Experimental Protocols

Standardized methods are essential for assessing the ecotoxicity of chemical substances. The following sections describe the general methodologies for key experiments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Fish Acute Toxicity Test (Adapted from OECD Guideline 203)

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

Methodology:

-

Test Organism: A recommended fish species, such as Rainbow trout (Oncorhynchus mykiss) or Fathead minnow (Pimephales promelas), is selected.

-

Test Substance Preparation: A stock solution of sodium hypochlorite pentahydrate is prepared in deionized water. A series of test concentrations are prepared by diluting the stock solution.

-

Exposure: Fish are exposed to the different test concentrations in a controlled environment (e.g., static, semi-static, or flow-through system) for 96 hours.

-

Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Aquatic Invertebrate Acute Immobilisation Test (Adapted from OECD Guideline 202)

Objective: To determine the median effective concentration (EC50) of a substance that causes immobilization in Daphnia magna over a 48-hour exposure period.

Methodology:

-

Test Organism: Daphnia magna (water flea), typically less than 24 hours old.

-

Test Substance Preparation: Similar to the fish acute toxicity test, a range of concentrations are prepared from a stock solution of sodium hypochlorite pentahydrate.

-

Exposure: Daphnids are exposed to the test concentrations for 48 hours under controlled conditions (temperature, light).

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The EC50 value and its 95% confidence limits are calculated.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Environmental fate of sodium hypochlorite pentahydrate.

Experimental Workflow

Caption: Workflow for aquatic toxicity testing.

Conclusion

Sodium hypochlorite pentahydrate is a highly reactive substance that is very toxic to aquatic organisms. Its environmental impact is characterized by rapid degradation through reactions with organic matter and photolysis, which prevents its persistence and bioaccumulation. The formation of disinfection byproducts, such as trihalomethanes and haloacetic acids, is a key consideration, although these are largely removed by conventional wastewater treatment.

A significant data gap exists for specific ecotoxicity values (LC50/EC50) for the pentahydrate form; the available data is for aqueous sodium hypochlorite solutions. While the toxicity is expected to be similar based on available chlorine content, further research specifically on the pentahydrate form would be beneficial for a more precise risk assessment.

Researchers, scientists, and drug development professionals using sodium hypochlorite pentahydrate should implement appropriate waste management practices to prevent its direct release into the environment. Understanding its high aquatic toxicity and potential for byproduct formation is essential for its safe and environmentally responsible use.

References

- 1. Chlorine and sodium hypochlorite hazards and risks: no need for further risk reduction measures [greenfacts.org]

- 2. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. arkema.com [arkema.com]

- 4. scispace.com [scispace.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Toxicological effects of disinfections using sodium hypochlorite on aquatic organisms and its contribution to AOX formation in hospital wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: TEMPO-Catalyzed Oxidation of Primary Alcohols with NaOCl·5H₂O

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant offers a mild and efficient method for this conversion. This document provides detailed protocols and application notes for the TEMPO-catalyzed oxidation of primary alcohols utilizing sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O), a stable and convenient crystalline source of hypochlorite. This system, often employed in a biphasic environment, demonstrates high selectivity for the formation of aldehydes, minimizing over-oxidation to carboxylic acids.[1][2][3] The use of NaOCl·5H₂O offers advantages over aqueous bleach solutions due to its solid nature, which allows for easier handling and more precise dosage, and its lower content of sodium hydroxide (B78521) and sodium chloride.[4][5][6]

Reaction Mechanism